5,5-Dimethoxypentan-1-ol
Overview
Description
5,5-Dimethoxypentan-1-ol is an organic compound with the molecular formula C7H16O3 It is a derivative of pentanol, where two methoxy groups are attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxypentan-1-ol can be achieved through several methods. One common approach involves the reaction of 5,5-Dimethoxypentanal with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound . The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 5,5-Dimethoxypentanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxypentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5-Dimethoxypentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 5,5-Dimethoxypentane using strong reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 5,5-Dimethoxypentanoic acid.
Reduction: 5,5-Dimethoxypentane.
Substitution: Various substituted pentanols depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxypentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways involving alcohols and ethers.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxypentan-1-ol involves its interaction with specific molecular targets. In biological systems, it may act as a substrate for enzymes that catalyze the oxidation or reduction of alcohols. The methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s reactivity and function.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethoxypentanal: An aldehyde derivative with similar structural features.
5,5-Dimethoxypentanoic acid: An oxidized form of 5,5-Dimethoxypentan-1-ol.
5,5-Dimethoxypentane: A fully reduced form of the compound.
Uniqueness
This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties. This structural feature makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.
Properties
Molecular Formula |
C7H16O3 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5,5-dimethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-9-7(10-2)5-3-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
AMANFDKDJJCNPK-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCO)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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